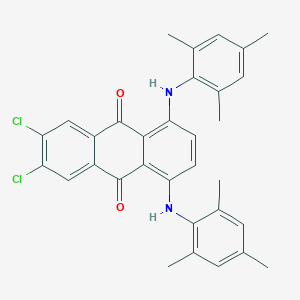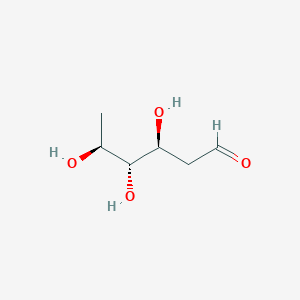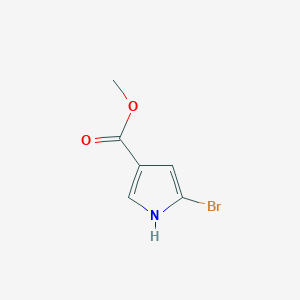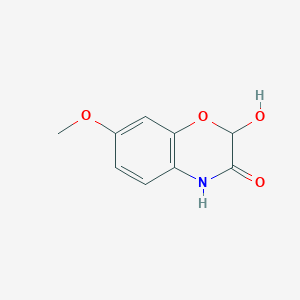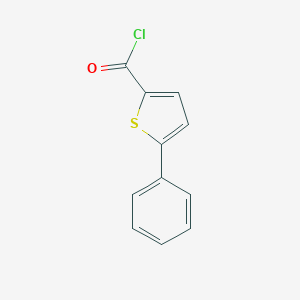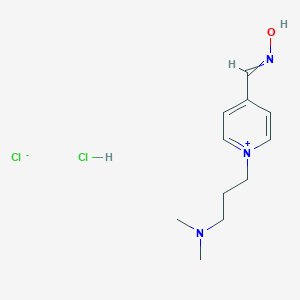
4-Hydroxyiminomethyl-1-(3-N,N-dimethylaminopropyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyiminomethyl-1-(3-N,N-dimethylaminopropyl)pyridinium chloride, commonly known as DMHP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMHP is a quaternary ammonium salt that belongs to the class of pyridinium compounds. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of DMHP is complex and involves the modulation of various neurotransmitter systems in the brain. DMHP is known to interact with the nicotinic acetylcholine receptor, which plays a key role in cognitive function. DMHP has also been shown to interact with the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
DMHP has a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory retention, and increase alertness and attention. DMHP has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of various psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMHP has several advantages as a research tool. It is easy to synthesize and has a high degree of purity, making it a reliable and consistent research tool. DMHP is also highly selective in its interactions with neurotransmitter systems, making it a useful tool for studying specific pathways and systems in the brain.
However, there are also some limitations to the use of DMHP in lab experiments. DMHP is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood. Additionally, DMHP is highly potent and can have significant effects at low doses, making it difficult to control the dosage and avoid potential side effects.
Zukünftige Richtungen
There are several future directions for research on DMHP. One area of research is the development of more selective and potent analogs of DMHP that can be used to study specific neurotransmitter systems in the brain. Another area of research is the investigation of the long-term effects of DMHP on the brain and body, including its potential as a therapeutic agent for various psychiatric disorders.
Conclusion:
In conclusion, DMHP is a promising compound with a wide range of potential applications in scientific research. Its complex mechanism of action and wide range of biochemical and physiological effects make it a useful tool for studying the brain and behavior. However, further research is needed to fully understand the long-term effects of DMHP and its potential as a therapeutic agent.
Synthesemethoden
DMHP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-pyridinecarboxaldehyde with N,N-dimethylaminopropylamine in the presence of sodium borohydride. The resulting product is then treated with hydroxylamine hydrochloride to obtain DMHP in its pure form.
Wissenschaftliche Forschungsanwendungen
DMHP has been extensively studied for its potential applications in scientific research. One of the major areas of research is the study of the mechanism of action of DMHP. DMHP is known to interact with various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and serotonergic systems. This interaction has been shown to have a wide range of effects on behavior and cognition.
Eigenschaften
CAS-Nummer |
15682-12-9 |
|---|---|
Produktname |
4-Hydroxyiminomethyl-1-(3-N,N-dimethylaminopropyl)pyridinium chloride |
Molekularformel |
C11H19Cl2N3O |
Molekulargewicht |
280.19 g/mol |
IUPAC-Name |
(NE)-N-[[1-[3-(dimethylamino)propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;chloride;hydrochloride |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-13(2)6-3-7-14-8-4-11(5-9-14)10-12-15;;/h4-5,8-10H,3,6-7H2,1-2H3;2*1H |
InChI-Schlüssel |
IACGFZVVGMZSEH-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)CCC[N+]1=CC=C(C=C1)C=NO.Cl.[Cl-] |
SMILES |
CN(C)CCC[N+]1=CC=C(C=C1)C=NO.Cl.[Cl-] |
Kanonische SMILES |
CN(C)CCC[N+]1=CC=C(C=C1)C=NO.Cl.[Cl-] |
Synonyme |
COMPOUND30 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



